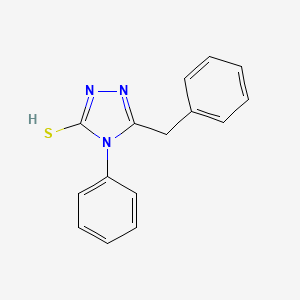
5-benzyl-4-phenyl-1,2,4-triazole-3-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Benzyl-4-phenyl-1,2,4-triazole-3-thiol is a heterocyclic compound with the molecular formula C15H13N3S and a molecular weight of 267.355 g/mol . This compound belongs to the class of 1,2,4-triazoles, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-benzyl-4-phenyl-1,2,4-triazole-3-thiol typically involves the reaction of appropriate hydrazide compounds with thiosemicarbazides. For instance, furan-2-carboxylic acid hydrazide and phenylacetic acid hydrazide can be converted into 1,4-substituted thiosemicarbazides, which are then cyclized to form the desired triazole-thiol derivatives . The reaction conditions often include refluxing the mixture in the presence of sodium hydroxide for several hours .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The scalability of the process depends on the availability of starting materials and the efficiency of the reaction conditions.
Chemical Reactions Analysis
Types of Reactions
5-Benzyl-4-phenyl-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding thiolates.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, particularly at the thiol group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides and aryl halides are employed in substitution reactions.
Major Products Formed
Oxidation: Disulfides and sulfonic acids.
Reduction: Thiolates.
Substitution: Alkylated or arylated triazole derivatives.
Scientific Research Applications
5-Benzyl-4-phenyl-1,2,4-triazole-3-thiol has several scientific research applications:
Medicinal Chemistry: It exhibits potential antimicrobial, antiviral, and anticancer activities. The compound is being studied for its ability to inhibit various enzymes and pathways involved in disease progression.
Agriculture: Triazole derivatives are used as fungicides and herbicides due to their ability to inhibit fungal growth and control weeds.
Materials Science: The compound is used in the synthesis of luminescent polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 5-benzyl-4-phenyl-1,2,4-triazole-3-thiol involves its interaction with molecular targets such as enzymes and receptors. The thiol group can form covalent bonds with cysteine residues in proteins, leading to inhibition of enzyme activity . Additionally, the triazole ring can interact with nucleic acids and other biomolecules, affecting various cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 4-Benzyl-5-phenyl-4H-1,2,4-triazole-3-thiol
- 5-Methyl-4-phenyl-4H-1,2,4-triazole-3-thiol
- 4-Benzyl-5-(4-tert-butylphenyl)-4H-1,2,4-triazole-3-thiol
Uniqueness
5-Benzyl-4-phenyl-1,2,4-triazole-3-thiol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both benzyl and phenyl groups enhances its lipophilicity and ability to interact with hydrophobic pockets in proteins and other biomolecules . This makes it a valuable compound for drug design and other applications.
Properties
IUPAC Name |
5-benzyl-4-phenyl-1,2,4-triazole-3-thiol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3S/c19-15-17-16-14(11-12-7-3-1-4-8-12)18(15)13-9-5-2-6-10-13/h1-10H,11H2,(H,17,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NORNNMHDCZHPNP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NN=C(N2C3=CC=CC=C3)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CC2=NN=C(N2C3=CC=CC=C3)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![({2-[2-({[3-(Ethoxycarbonyl)-2-methyl-1-benzofuran-5-yl]oxy}acetyl)hydrazinyl]-2-oxoethyl}sulfanyl)acetic acid](/img/structure/B7726542.png)
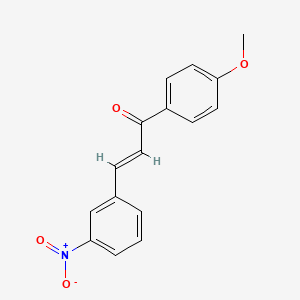
![4-[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]phenyl benzoate](/img/structure/B7726556.png)
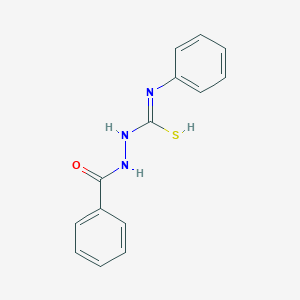
![ethyl (2Z)-2-cyano-3-[4-(dimethylamino)phenyl]prop-2-enoate](/img/structure/B7726565.png)
![6-Chloro-2-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}quinoline-4-carboxylic acid](/img/structure/B7726576.png)
![(2Z)-2-cyano-N-(3-methoxyphenyl)-2-[(5E)-5-(4-nitrobenzylidene)-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene]ethanamide](/img/structure/B7726578.png)
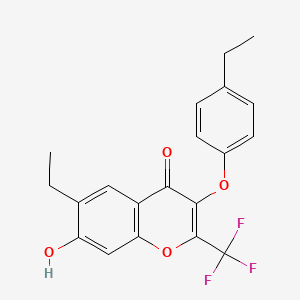
![{2,4-Dioxo-5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]-1,3-thiazolidin-3-yl}acetic acid](/img/structure/B7726588.png)
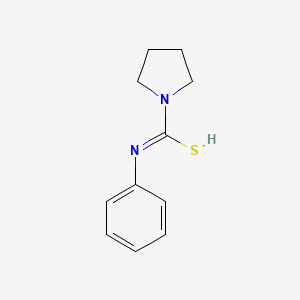
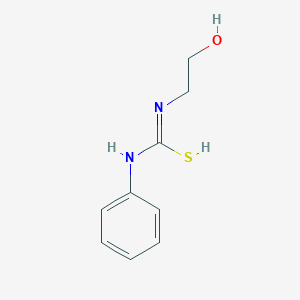
![2-[(2-fluorophenyl)methylsulfanyl]-8,8-dimethyl-5-(3-nitrophenyl)-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione](/img/structure/B7726620.png)
![5-[4-(diethylamino)phenyl]-2-[(2-fluorophenyl)methylsulfanyl]-8,8-dimethyl-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione](/img/structure/B7726627.png)
![2-[(2-chlorophenyl)methylsulfanyl]-5-[4-(dimethylamino)phenyl]-8,8-dimethyl-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione](/img/structure/B7726636.png)
